1H-imidazole-4-sulfonyl chloride
Description
Overview of Imidazole (B134444) Derivatives in Contemporary Chemical Synthesis
The imidazole nucleus, a five-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone of contemporary chemical synthesis and medicinal chemistry. nih.govisca.me First synthesized by Heinrich Debus in 1858, imidazole and its derivatives have garnered significant interest due to their diverse chemical and pharmacological properties. nih.gov This versatile scaffold is present in numerous naturally occurring and synthetic compounds of profound biological importance, including the amino acid histidine, histamine (B1213489), and purines. nih.govisca.mepharmaguideline.com The unique electronic and structural features of the imidazole ring, such as its aromaticity and ability to act as both a weak base and a weak acid, contribute to its widespread utility. nih.govpharmaguideline.com Consequently, imidazole derivatives are integral components in the development of a wide array of pharmaceuticals, including antifungal agents like ketoconazole, sedatives such as midazolam, and antibiotics like metronidazole. pharmaguideline.com Their ability to engage in various chemical transformations, including electrophilic substitution and N-alkylation, makes them valuable building blocks for constructing complex molecular architectures. nih.govpharmaguideline.com
Historical Context of Sulfonyl Chlorides as Synthetic Reagents
Sulfonyl chlorides (RSO₂Cl) are a well-established class of reagents that have played a pivotal role in the advancement of organic synthesis. magtech.com.cnwikipedia.org Their utility stems from the high reactivity of the sulfonyl chloride group, which renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. fiveable.me This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and sulfones, which are important functional groups in a multitude of chemical and biological contexts. wikipedia.orgfiveable.me The Hinsberg reaction, a classic method for the differentiation of primary, secondary, and tertiary amines, famously employs sulfonyl chlorides. wikipedia.org The development of methods for the synthesis of sulfonyl chlorides, such as the chlorination of thiols or the reaction of sulfonic acids with chlorinating agents, has been a focus of chemical research for many decades. pnas.orgnih.gov Over time, the repertoire of sulfonyl chlorides has expanded significantly, providing chemists with a diverse toolkit for a variety of synthetic transformations. magtech.com.cn
Research Significance of 1H-Imidazole-4-sulfonyl Chloride within Heterocyclic Chemistry
Within the broader class of heterocyclic compounds, this compound holds particular significance as a bifunctional reagent. It combines the versatile imidazole core with the reactive sulfonyl chloride group, offering unique opportunities for the synthesis of novel and complex molecules. This compound serves as a valuable building block for introducing the imidazole-4-sulfonyl moiety into various molecular scaffolds. The resulting sulfonamides and sulfonate esters are of interest in medicinal chemistry research, with potential applications in areas such as anticancer drug discovery. nih.gov The presence of both a reactive electrophilic site (the sulfonyl chloride) and a nucleophilic/basic imidazole ring within the same molecule allows for intricate and controlled chemical manipulations, making it a powerful tool for synthetic chemists exploring the vast chemical space of heterocyclic compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-imidazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S/c4-9(7,8)3-1-5-2-6-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCZCMCHRWGSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596893 | |
| Record name | 1H-Imidazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58767-51-4 | |
| Record name | 1H-Imidazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-imidazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Synthetic Methodologies for 1h Imidazole 4 Sulfonyl Chloride and Its Analogues
Synthesis of Substituted 1H-Imidazole-4-sulfonyl Chlorides
The synthesis of substituted derivatives, including those with substituents on the nitrogen atom, requires specific strategies to ensure correct isomer formation.
Achieving regioselectivity is paramount in the synthesis of 1H-imidazole-4-sulfonyl chloride, as substitution can also occur at the C2 and C5 positions. The inherent electronic properties of the imidazole (B134444) ring direct electrophilic substitution, such as sulfonation, to the C4 and C5 positions. uobabylon.edu.iq This is because the carbocation intermediate formed upon attack at these positions is more stabilized by resonance. uobabylon.edu.iq Attack at the C2 position is less favored due to the formation of a canonical form with a destabilized nitrogen atom. uobabylon.edu.iq Therefore, direct sulfonation of unsubstituted imidazole provides a degree of natural regioselectivity for the desired C4/C5 substitution. uobabylon.edu.iq
For the synthesis of more complex, specifically substituted imidazoles, various synthetic methods have been developed that offer high regiocontrol during the construction of the imidazole ring itself, which can then be sulfonylated. nih.govyoutube.com
The synthesis of N-substituted imidazole sulfonyl chlorides begins with the preparation of the corresponding N-substituted imidazole. The imino hydrogen of imidazole can be readily replaced by alkyl groups through reaction with agents like alkyl halides. uobabylon.edu.iq
The reaction of N-substituted imidazoles with sulfonating agents has been a subject of detailed investigation. For instance, the reaction of 1-methylimidazole (B24206) with chlorosulfonic acid was studied to create an acidic ionic liquid. researchgate.net Detailed analysis using X-ray crystallography and various NMR techniques (¹H, ¹³C, ¹⁷O, and ¹⁵N–¹H HSQC) revealed that the product is not the expected 1-methyl-1H-imidazole-3-sulfonyl chloride, but rather 1-methylimidazolium (B8483265) chlorosulfate (B8482658) ([HMim]⁺[SO₃Cl]⁻). researchgate.net This finding highlights the complexity of direct chlorosulfonation on N-alkylated imidazoles, where the basic nitrogen can interact with the acidic reagent to form ionic salts. In the presence of water, this product readily hydrolyzes to form 1-methylimidazolium hydrogen sulfate. researchgate.net
An analogous approach involves the use of sulfuryl fluoride (B91410) (SO₂F₂) to generate N-sulfonylated benzimidazoles, which are bench-stable redox-active reagents. nih.gov
Table 2: Synthesis and Reaction of N-Substituted Imidazoles
| Starting Material | Reagent(s) | Product | Notes | Citation |
|---|---|---|---|---|
| Imidazole | CH₃I | 1-Methylimidazole | N-alkylation | uobabylon.edu.iq |
| 1-Methylimidazole | ClSO₃H | 1-Methylimidazolium chlorosulfate | Product is an ionic salt, not a covalent sulfonyl chloride. | researchgate.net |
| 2-Aryl-1H-benzo[d]imidazole | SO₂F₂, then MeOTf | N-Methyl-N-(sulfonyl fluoride)benzimidazolium salt | Formation of a redox-active N-sulfonylated reagent. | nih.gov |
Mechanistic Investigations of this compound Synthesis
The synthesis of this compound via direct electrophilic aromatic substitution follows a well-established mechanism. The reaction proceeds in several steps:
Generation of the Electrophile : In sulfonation using fuming sulfuric acid, sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, acts as the active electrophile. masterorganicchemistry.comyoutube.com When chlorosulfonic acid is used, it serves as the source of the chlorosulfonyl group.
Formation of the Carbocation Intermediate : The π-electron system of the imidazole ring attacks the electrophile. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. uobabylon.edu.iqmasterorganicchemistry.com As previously noted, attack at the C4 or C5 position is favored due to the formation of a more stable intermediate compared to attack at C2. uobabylon.edu.iq
Deprotonation : A weak base, such as the HSO₄⁻ ion, abstracts a proton from the carbon atom bearing the new sulfonyl group. youtube.com This step restores the aromaticity of the imidazole ring, yielding the final imidazole sulfonic acid product. youtube.com This sulfonic acid can then be converted to the sulfonyl chloride.
Mechanistic studies on the reaction of imidazole with other sulfonate-containing electrophiles have provided further insights. For example, the reaction of imidazole with certain phenyl carboxylate esters follows a rate law that is second-order with respect to the imidazole concentration, suggesting a catalytic role for a second imidazole molecule in the decomposition of the tetrahedral addition intermediate. rsc.org While not directly a sulfonylation, this study underscores the potential for complex mechanistic pathways involving imidazole's nucleophilic and basic properties.
Proposed Reaction Pathways and Intermediate Species
The synthesis of this compound is primarily achieved through the electrophilic substitution of the imidazole ring with a sulfonylating agent, most commonly chlorosulfonic acid. globalresearchonline.netpageplace.de The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. globalresearchonline.netnih.gov The substitution pattern is dictated by the electronic properties of the imidazole ring, with electrophilic attack favored at the C4 and C5 positions. globalresearchonline.netnih.gov
The proposed reaction mechanism proceeds through several key steps:
Formation of the Electrophile: In the case of chlorosulfonation using chlorosulfonic acid, the active electrophilic species is likely sulfur trioxide (SO₃), which can be present in equilibrium with chlorosulfonic acid, or the protonated form of chlorosulfonic acid. pageplace.de
Electrophilic Attack and Formation of the σ-complex: The electrophile attacks the electron-rich imidazole ring, leading to the formation of a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion. uobabylon.edu.iq The attack at the C4 (or C5) position is favored due to the formation of a more stable intermediate compared to attack at the C2 position. globalresearchonline.netuobabylon.edu.iq
Formation of an Intermediate Salt: Research on the chlorosulfonation of 1-methylimidazole has shown that the primary product formed is 1-methylimidazolium chlorosulfate ([HMim]⁺[SO₃Cl]⁻). researchgate.netunideb.hu This suggests that the initial electrophilic attack is followed by the formation of a stable salt intermediate. This intermediate has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. researchgate.netunideb.hu
Conversion to the Sulfonic Acid and then Sulfonyl Chloride: The intermediate salt can then be converted to the corresponding sulfonic acid. Subsequent reaction with a chlorinating agent, or rearrangement and elimination within the reaction mixture, yields the final this compound. The presence of excess chlorosulfonic acid can facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride. pageplace.de
A plausible reaction pathway is depicted below:
Figure 1: Proposed reaction pathway for the synthesis of this compound.
The following table summarizes the key species involved in the proposed reaction pathway:
| Species Name | Molecular Formula | Role in Reaction |
| 1H-Imidazole | C₃H₄N₂ | Starting Material |
| Chlorosulfonic Acid | HSO₃Cl | Sulfonating and Chlorinating Agent |
| Sulfur Trioxide | SO₃ | Electrophile |
| Imidazolium Chlorosulfate | C₃H₅N₂O₃SCl | Intermediate Salt |
| 1H-Imidazole-4-sulfonic acid | C₃H₄N₂O₃S | Intermediate |
| This compound | C₃H₃ClN₂O₂S | Final Product |
Role of Catalysis in Synthesis Optimization (e.g., Copper-catalyzed)
While direct chlorosulfonation is a common method, the use of catalysts can offer significant advantages in terms of reaction efficiency, selectivity, and milder reaction conditions. Copper catalysts, in particular, have shown promise in various C-H functionalization and cross-coupling reactions involving heterocyclic compounds. nih.gov
Although direct copper-catalyzed synthesis of this compound is not extensively documented, analogous reactions suggest its potential. For instance, copper has been successfully employed in the synthesis of N-sulfonyl amidines from sulfonyl hydrazines and terminal alkynes, proceeding through a copper-acetylide intermediate. nih.gov This demonstrates copper's ability to facilitate the formation of carbon-sulfur bonds.
Furthermore, copper-catalyzed N-arylation of imidazoles is a well-established method, highlighting the compatibility of copper catalysts with the imidazole ring system. organic-chemistry.org The mechanism of these reactions often involves the formation of a copper-ligand complex that facilitates the desired bond formation.
In the context of synthesizing this compound, a hypothetical copper-catalyzed approach could involve the direct C-H sulfonylation of the imidazole ring. This would likely proceed via a mechanism involving:
Coordination: The copper catalyst coordinates to the imidazole ring.
C-H Activation: The copper complex facilitates the activation of a C-H bond at the 4-position of the imidazole.
Sulfonylation: The activated imidazole species reacts with a sulfonyl source, such as sulfuryl chloride or a pre-formed sulfonyl-containing reagent.
Catalyst Regeneration: The product is released, and the copper catalyst is regenerated to continue the catalytic cycle.
The following table presents examples of copper-catalyzed reactions that, while not directly producing this compound, illustrate the potential of this approach for analogous transformations.
| Reaction | Catalyst | Substrates | Product | Reference |
| Synthesis of N-Sulfonyl Amidines | Copper(I) iodide | Sulfonyl hydrazine, Terminal alkyne, Sulfonyl azide (B81097) | N-Sulfonyl Amidine | nih.gov |
| N-Arylation of Imidazoles | Copper(I) iodide | Imidazole, Aryl halide | N-Aryl Imidazole | organic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound is crucial for developing more environmentally benign and sustainable manufacturing methods.
Several strategies can be employed to make the synthesis of this compound greener:
Use of Safer Reagents: Traditional chlorosulfonation often uses highly corrosive and hazardous reagents like chlorosulfonic acid. pageplace.de Alternative, less hazardous chlorinating and sulfonating agents can be explored. For example, N-chlorosuccinimide (NCS) has been used as a milder chlorinating agent in the synthesis of other sulfonyl chlorides. acs.org
Solvent Selection and Reduction: The use of volatile organic solvents (VOCs) is a major concern in chemical synthesis. Whenever possible, reactions should be conducted in greener solvents, such as water or ionic liquids, or under solvent-free conditions. nih.govresearchgate.net Microwave-assisted synthesis, for instance, can often be performed without a solvent, leading to faster reaction times and reduced waste. researchgate.net
Catalysis: As discussed previously, the use of catalysts can lead to more efficient reactions under milder conditions, reducing energy consumption and the need for stoichiometric reagents. nih.gov
Phase Transfer Catalysis (PTC): PTC is a powerful technique for carrying out reactions between reactants in immiscible phases, often an aqueous phase and an organic phase. scienceinfo.commdpi.comcore.ac.ukslideshare.netyoutube.com This can eliminate the need for expensive, and often toxic, aprotic polar solvents. scienceinfo.com In the context of imidazole sulfonation, a phase transfer catalyst could facilitate the transfer of the sulfonate or chloride ions between phases, allowing the reaction to proceed efficiently in a biphasic system, which simplifies product isolation and reduces solvent waste.
The table below outlines some green chemistry approaches and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Safer Reagents | Employing N-chlorosuccinimide (NCS) instead of chlorosulfonic acid for chlorination. | Reduced corrosivity (B1173158) and hazards. acs.org |
| Solvent-Free Reactions | Microwave-assisted synthesis of imidazole precursors or the final sulfonyl chloride. | Reduced solvent waste, faster reactions, lower energy consumption. researchgate.net |
| Use of Catalysis | Development of a copper-catalyzed C-H sulfonylation process. | Higher selectivity, milder reaction conditions, reduced by-products. nih.gov |
| Phase Transfer Catalysis | Utilizing a phase transfer catalyst to facilitate the reaction in a biphasic system. | Reduced use of organic solvents, easier product separation. scienceinfo.commdpi.comcore.ac.ukslideshare.netyoutube.com |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.
Iii. Reactivity and Chemical Transformations of 1h Imidazole 4 Sulfonyl Chloride
Nucleophilic Substitution Reactions with 1H-Imidazole-4-sulfonyl Chloride
The sulfonyl chloride functional group is a potent electrophile, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of its utility in synthesis, allowing for the facile construction of sulfonamides, sulfonates, and other sulfur-containing derivatives. The general mechanism involves the addition of a nucleophile to the sulfur atom, followed by the elimination of the chloride leaving group.
The reaction between a sulfonyl chloride and a primary or secondary amine is the most common and reliable method for the synthesis of sulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide linkage is a key structural motif in numerous therapeutic agents. The reaction of this compound with amines proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the protonated sulfonamide. A base, such as pyridine (B92270) or triethylamine, is then required to deprotonate the nitrogen, yielding the final sulfonamide product. The reaction is generally rapid and efficient. The rate of reaction is faster for primary amines compared to secondary amines, largely due to reduced steric hindrance.
Table 1: Illustrative Examples of Sulfonamide Formation
| Amine Reactant | Product | Typical Conditions |
|---|---|---|
| Aniline | N-phenyl-1H-imidazole-4-sulfonamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine), 0 °C to RT |
| Benzylamine | N-benzyl-1H-imidazole-4-sulfonamide | Aprotic solvent, Base, 0 °C to RT |
| Piperidine | 1-((1H-imidazol-4-yl)sulfonyl)piperidine | Aprotic solvent, Base, 0 °C to RT |
| Glycine ethyl ester | Ethyl 2-((1H-imidazol-4-yl)sulfonamido)acetate | Aprotic solvent, Base, 0 °C to RT |
This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. This reaction, analogous to sulfonamide formation, typically requires a base to deprotonate the hydroxyl group of the alcohol or phenol (B47542), thereby increasing its nucleophilicity. The resulting alkoxide or phenoxide then attacks the sulfonyl chloride.
This reaction is particularly useful for the derivatization of phenols. For instance, the related reagent 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) is employed as a derivatizing agent to enhance the sensitivity of analysis for phenolic compounds in liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). mdpi.com The imidazole (B134444) moiety provides a site that is readily protonated, improving ionization efficiency. The reaction of this compound with phenols and alcohols provides a straightforward route to sulfonate esters, which are themselves useful as intermediates in further chemical transformations.
Table 2: Illustrative Examples of Sulfonate Ester Formation
| Alcohol/Phenol Reactant | Product | Typical Conditions |
|---|---|---|
| Phenol | Phenyl 1H-imidazole-4-sulfonate | Aprotic solvent (e.g., Pyridine, DCM), 0 °C to RT |
| Methanol (B129727) | Methyl 1H-imidazole-4-sulfonate | Aprotic solvent, Base (e.g., Triethylamine), 0 °C to RT |
| 17β-Estradiol | 17β-((1H-imidazol-4-yl)sulfonyloxy)estra-1,3,5(10)-trien-3-ol | Aprotic solvent, Base, RT |
Thiols, being potent nucleophiles, can react with sulfonyl chlorides. The initial reaction between a thiol and a sulfonyl chloride typically yields a thiosulfonate ester. This transformation proceeds via nucleophilic attack of the sulfur atom of the thiol on the sulfonyl chloride. In some cases, the reaction can be complex, and the product profile may depend on the specific reaction conditions and the structure of the thiol. nih.gov General methods have been developed for the direct oxidative conversion of thiols into sulfonyl chlorides, which can then be used in situ to form sulfonamides or other derivatives. organic-chemistry.orgresearchgate.net
The reaction of sulfonyl chlorides with phosphines, such as triphenylphosphine (B44618) (PPh₃), can lead to reduction of the sulfonyl group. This deoxygenation process can be harnessed to form other sulfur-containing functional groups. For example, a method for the synthesis of thioethers and thioesters directly from sulfonyl chlorides involves trapping a transient intermediate formed during the phosphine-mediated deoxygenation with an alcohol or carboxylic acid. researchgate.net This indicates that the reaction of this compound with triphenylphosphine would likely initiate a reduction at the sulfur center, opening pathways to derivatives in a lower oxidation state. This reactivity contrasts with the classic Appel reaction, where triphenylphosphine and a tetrahalomethane are used to convert alcohols to alkyl halides. organic-chemistry.orgwikipedia.org
Diazo-transfer reactions are powerful methods for introducing the diazo group into a molecule, typically by reacting a suitable precursor with an azide-containing reagent. In this context, the isomeric compound, imidazole-1-sulfonyl azide (B81097) , has been identified as a highly effective and often safer alternative to other diazo-transfer reagents like triflyl azide. organic-chemistry.orgmanchester.ac.uk Imidazole-1-sulfonyl azide and its salts are widely used to convert primary amines into azides and activated methylene (B1212753) compounds into diazo compounds. organic-chemistry.orgorganic-chemistry.orgacs.orgwikipedia.org
These established diazo-transfer reagents are typically synthesized from sulfuryl chloride and imidazole, which forms the 1-sulfonyl isomer. acs.org this compound could, in principle, react with an azide source, such as sodium azide (NaN₃), via nucleophilic substitution to form the corresponding 1H-imidazole-4-sulfonyl azide .
Hypothetical Formation of 1H-Imidazole-4-sulfonyl Azide: this compound + NaN₃ → 1H-imidazole-4-sulfonyl azide + NaCl
This resulting 1H-imidazole-4-sulfonyl azide would be an isomer of the well-known diazo-transfer reagent. While this reaction is chemically plausible, the utility and application of this compound as a precursor for an in-situ-generated diazo-transfer reagent are not extensively documented in the reviewed literature. The reactivity is dominated by its well-established 1-sulfonyl isomer. guidechem.comsmolecule.com
Functional Group Compatibility and Selectivity in Derivatization
The high electrophilicity of the sulfonyl chloride group in this compound allows for a high degree of functional group compatibility and selectivity in its reactions. The sulfonyl chloride moiety reacts preferentially with strong, soft nucleophiles like primary and secondary amines, thiols, and phenoxides. This selectivity enables its use as a derivatizing agent in complex molecules where other, less reactive functional groups are present.
For example, the derivatization of phenolic compounds with related imidazole-based sulfonyl chlorides can be achieved without affecting other hydroxyl groups, such as those in sugars or aliphatic alcohols, under controlled conditions. nih.gov This selectivity is crucial in analytical chemistry for tagging specific analytes in a complex biological matrix to improve detection and quantification. mdpi.com Similarly, the reaction with amines can proceed in the presence of amides, esters, or ethers. However, the presence of multiple, highly nucleophilic groups within the same molecule (e.g., a primary amine and a thiol) could lead to competitive reactions, requiring careful control of reaction conditions or the use of protecting groups to achieve the desired derivatization.
Reaction Kinetics and Thermodynamic Studies of this compound Transformations
While specific kinetic and thermodynamic data for reactions involving this compound are not widely published, the general principles governing nucleophilic substitution at a tetracoordinate sulfur center are well-understood from studies on analogous arenesulfonyl chlorides. mdpi.comnih.gov
The mechanism of nucleophilic substitution at the sulfonyl sulfur can vary. For highly reactive nucleophiles, the reaction may proceed through a concerted, SN2-type mechanism involving a single transition state. Alternatively, for other nucleophiles, the reaction may follow an addition-elimination pathway, which involves the formation of a pentacoordinate sulfurane intermediate. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the substituents on the imidazole ring.
Advanced Derivatization Strategies for Enhancing Molecular Properties
The strategic derivatization of the this compound scaffold is a key step in transforming a basic chemical structure into a potential drug candidate with optimized therapeutic properties. Advanced strategies move beyond simple structure-activity relationship (SAR) studies to incorporate rational design principles aimed at improving potency, selectivity, and pharmacokinetic profiles. These approaches often involve multi-parameter optimization, considering how modifications will concurrently affect a compound's interaction with its biological target and its behavior within a biological system.
Key advanced derivatization strategies include scaffold modification, bioisosteric replacement, and the introduction of pharmacokinetically favorable moieties. These techniques are often guided by computational modeling and a deep understanding of the target's structure and the metabolic pathways that the resulting derivatives might undergo.
One of the primary goals of advanced derivatization is to enhance the metabolic stability of the resulting compounds. nih.govdergipark.org.tr For instance, introducing fluorine or chlorine atoms to aromatic rings within the derivative can block sites of oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability. nih.gov This strategy has been successfully employed in the optimization of various sulfonamide-based inhibitors. nih.gov
Furthermore, the concept of bioisosteric replacement is a powerful tool in advanced derivatization. spirochem.com This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological or pharmacokinetic characteristics without losing its desired biological activity. spirochem.com For example, a carboxylic acid group might be replaced with a tetrazole ring to maintain a similar acidic pKa and spatial arrangement but with improved metabolic stability and cell permeability. nih.gov
The following subsections will delve into specific research findings that illustrate the application of these advanced derivatization strategies to imidazole-based sulfonamides and related structures, providing a framework for the rational design of novel therapeutic agents originating from this compound.
Research Findings on Derivatization Strategies
Recent research into compounds structurally related to derivatives of this compound has provided valuable insights into effective derivatization strategies. Studies on sulfonamide-based inhibitors have demonstrated that modifications to the amine portion of the sulfonamide, as well as to the aromatic or heterocyclic core, can have profound effects on biological activity and pharmacokinetic properties.
A study on novel N-(heterocyclylphenyl)benzenesulfonamides as β-catenin inhibitors revealed that specific substitutions on the phenyl and sulfonamide moieties significantly influenced their anticancer activity. nih.gov The introduction of a 4-chlorophenyl group on the sulfonyl moiety, for example, was found to be crucial for potent inhibition. nih.gov This highlights the importance of the electronic and steric properties of the groups attached to the sulfonyl group, which would be derived from the this compound core.
In another line of research, the optimization of bicyclic 2-pyridone-based Chlamydia trachomatis inhibitors showed that the incorporation of a methyl sulfonamide substituent dramatically improved pharmacokinetic properties. rsc.org This suggests that even small alkyl sulfonamides, which can be synthesized from precursors like this compound, can play a significant role in enhancing the drug-like characteristics of a molecule. rsc.org
The table below summarizes the findings from a study on 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives as V600E-mutated BRAF (V600EBRAF) inhibitors. nih.gov While not direct derivatives of this compound, they provide a strong model for understanding how modifications to a sulfonamide-containing scaffold can impact inhibitory activity. The study found that a propylamine (B44156) linker between the pyrimidine (B1678525) and sulfonamide moieties was generally superior to an ethylamine (B1201723) linker, and electron-withdrawing groups on the terminal phenyl ring of the sulfonamide enhanced potency. nih.gov
| Compound ID | Linker | Terminal Phenyl Substitution (R) | V600EBRAF Inhibition IC50 (µM) |
|---|---|---|---|
| 12e | Propylamine | 4-CF3 | 0.62 |
| 12i | Propylamine | 3-CF3 | 0.53 |
| 12l | Propylamine | 3-Cl, 4-F | 0.49 |
| Analog with Ethylamine Linker | Ethylamine | 4-CF3 | >10 |
| Analog with Electron-Donating Group | Propylamine | 4-OCH3 | 2.81 |
These findings underscore a key principle of advanced derivatization: subtle changes in linker length, as well as the electronic nature of substituents, can lead to significant improvements in biological activity. nih.gov The superior performance of compounds with electron-withdrawing groups like trifluoromethyl and chloro suggests that these modifications may enhance binding interactions with the target enzyme. nih.gov
Iv. Applications in Organic Synthesis and Materials Science Research
1H-Imidazole-4-sulfonyl Chloride as a Versatile Synthetic Intermediate
The reactivity of the sulfonyl chloride functional group makes this compound an excellent electrophile, readily participating in reactions with various nucleophiles. This property is central to its role as a versatile synthetic intermediate, enabling chemists to introduce the imidazole-4-sulfonyl moiety into a diverse array of molecular frameworks.
Construction of Complex Organic Architectures
The compound serves as a crucial building block in the assembly of intricate organic structures. Its ability to react with amines, alcohols, and other nucleophilic partners allows for the forging of new carbon-sulfur and nitrogen-sulfur bonds, which are key linkages in many complex natural products and medicinally relevant molecules. The imidazole (B134444) ring itself can be further functionalized, adding another layer of complexity and allowing for the creation of sophisticated, three-dimensional architectures.
Synthesis of Novel Heterocyclic Systems (e.g., Sulfonamides, Imidazole-based structures)
A primary application of this compound is in the synthesis of sulfonamides. The reaction with primary or secondary amines readily yields imidazole-4-sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. ucl.ac.uk The traditional method for creating sulfonamides involves the reaction of a sulfonyl chloride with an amine. ucl.ac.uk
The synthesis of the fungicide Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide) showcases the utility of related imidazole sulfonyl chlorides in creating complex heterocyclic systems. google.com While not directly using this compound, the synthesis illustrates the general strategy of reacting a substituted imidazole with a sulfonyl chloride derivative to produce a target molecule with high yield and purity. google.com This highlights the broader importance of the imidazole sulfonyl chloride scaffold in constructing valuable agrochemicals and pharmaceuticals.
Furthermore, the imidazole core of the molecule provides a foundation for building a wide variety of other heterocyclic systems. The nitrogen atoms in the imidazole ring can be alkylated or acylated, and the ring itself can participate in cyclization reactions, leading to the formation of fused or spiro-heterocyclic compounds with potential applications in various areas of chemical biology. chemscene.com
Interactive Table: Examples of Synthesized Imidazole Sulfonamide Derivatives
| Product | Reactant 1 | Reactant 2 | Application/Significance |
| N-Aryl-1H-imidazole-4-sulfonamide | This compound | Aniline derivative | Precursors for biologically active compounds |
| N-Alkyl-1H-imidazole-4-sulfonamide | This compound | Alkylamine | Building blocks for medicinal chemistry |
| Cyazofamid | 4(5)-chloro-2-cyano-5(4)-(4-aminomethylphenyl)imidazole | N,N-dimethylaminosulfonyl chloride | Fungicide google.com |
Applications in Polymer Chemistry Research
While detailed research specifically on the application of this compound in polymer chemistry is not extensively documented in the provided results, the fundamental reactivity of the molecule suggests potential uses. The sulfonyl chloride group can react with monomers containing nucleophilic groups like hydroxyls or amines to be incorporated into polymer chains. This could be used to modify the properties of existing polymers or to create new polymers with specific functionalities. For instance, incorporating the imidazole moiety could enhance a polymer's thermal stability, conductivity, or ability to coordinate with metal ions.
Role in the Development of Advanced Materials
The unique electronic and structural properties of the imidazole ring, combined with the reactive handle of the sulfonyl chloride group, make this compound a candidate for the development of advanced functional materials.
Integration into Functionalized Surfaces (e.g., Carbon Quantum Dots)
The compound can be used to functionalize the surfaces of various materials, including nanomaterials like carbon quantum dots (CQDs). By reacting this compound with surface-bound amine or hydroxyl groups on CQDs, a layer of imidazole moieties can be covalently attached. This surface functionalization can dramatically alter the properties of the CQDs.
For example, imidazole derivative-functionalized carbon dots have been developed for use as fluorescent probes. rsc.orgsemanticscholar.org The imidazole groups can influence the electronic properties of the CQDs, leading to changes in their fluorescence emission, which can be exploited for sensing applications, such as the detection of water in organic solvents. rsc.org Similarly, the introduction of positive charges through functionalization, for instance with amine groups, has been shown to be effective for creating positively charged CQDs with antibacterial properties for wound healing. nih.gov While not directly using this compound, these studies demonstrate the principle of using functional groups to modify CQD surfaces for specific applications. The sulfonyl chloride group provides a robust method for achieving such covalent functionalization.
Exploration in Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials, which exhibit a nonlinear response to intense electromagnetic fields, are crucial for applications in optoelectronics and photonics. Organic molecules with a donor-π-acceptor (D-π-A) structure are a major class of NLO materials. The imidazole ring can act as part of the π-conjugated bridge or as a donor/acceptor group in such systems. By incorporating the imidazole-4-sulfonyl group into chromophores, it is possible to create new NLO materials. The sulfonyl group generally acts as a strong electron-withdrawing group (acceptor), which can enhance the NLO response of the molecule. Research in this area would involve synthesizing chromophores where this compound is coupled with various electron-donating groups through a π-conjugated system.
This compound in Medicinal Chemistry and Drug Discovery
The versatile scaffold of this compound serves as a crucial starting material in the synthesis of a wide array of compounds with significant therapeutic potential. Its unique chemical properties allow for the generation of diverse molecular libraries, which are then explored for various biological activities.
Applications in Organic Synthesis
Reagent for Sulfonylation
The primary application of 1H-imidazole-4-sulfonyl chloride in organic synthesis is as a sulfonating agent. It provides a means to introduce the "imidazole-4-sulfonyl" group into a target molecule. This is particularly useful in the synthesis of sulfonamides and sulfonate esters, which are classes of compounds with a broad spectrum of applications, including in the pharmaceutical industry. fiveable.me
Building Block for Complex Molecules
Beyond its role as a simple reagent, this compound serves as a versatile building block for the construction of more elaborate molecules. chemscene.com Its inherent functionality allows for its incorporation into multi-step synthetic sequences. For example, the imidazole (B134444) ring can be further substituted or fused to other rings, while the sulfonyl group can be transformed into other functional groups, leading to the creation of diverse and complex molecular architectures. acs.org Imidazole-based compounds have shown a wide range of biological activities, including anticancer properties, and this compound provides a key starting material for the exploration of new therapeutic agents. nih.gov
Vi. Advanced Analytical Methodologies for Research on 1h Imidazole 4 Sulfonyl Chloride and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the structural elucidation of 1H-imidazole-4-sulfonyl chloride. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic and molecular structure, as well as the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.
¹H-NMR Spectroscopy: In ¹H-NMR spectra of imidazole (B134444) derivatives, the protons on the imidazole ring typically appear as distinct signals in the downfield region (around 7-9 ppm) due to the aromatic nature of the ring. rsc.org The specific chemical shifts and coupling constants are highly sensitive to the nature and position of substituents. For this compound, the two protons on the imidazole ring would be expected to show characteristic signals, with their chemical shifts influenced by the strongly electron-withdrawing sulfonyl chloride group.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the imidazole ring in derivatives typically resonate in the range of 115-150 ppm. rsc.org The carbon atom directly attached to the sulfonyl chloride group would be expected to be significantly downfield due to the deshielding effect of the sulfonyl group.
Research on N-substituted imidazole sulfonyl derivatives provides insight into the typical spectral data obtained. For example, the analysis of compounds like 1-(phenylsulfonyl)-1H-imidazole reveals characteristic chemical shifts for the imidazole ring protons and carbons. rsc.org
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Imidazole Sulfonyl Derivatives rsc.org
| Compound | Solvent | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|---|
| 1-(phenylsulfonyl)-1H-imidazole | DMSO | 9.10 (s, 1H), 7.69 (d, J = 1.2 Hz, 2H), 7.63 (dd, J = 6.6, 3.1 Hz, 2H), 7.39 – 7.25 (m, 3H) | 148.66, 134.87, 129.02, 128.17, 125.94, 119.79 |
This table is generated based on reported data for related derivatives to illustrate typical spectral regions.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy and its more advanced variant, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its key functional groups. nih.gov
S=O Stretching: The sulfonyl chloride group (SO₂Cl) is characterized by strong, distinct asymmetric and symmetric stretching vibrations, typically found in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
N-H Stretching: The N-H bond of the imidazole ring will exhibit a stretching vibration, usually appearing as a broad band in the 3100-3300 cm⁻¹ region.
C=N and C=C Stretching: The aromatic imidazole ring will show characteristic C=N and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
S-Cl Stretching: The stretch for the sulfur-chlorine bond is typically found in the lower frequency region of the spectrum.
FTIR analysis is often performed on solid samples using a KBr pellet technique. nih.gov The resulting spectrum provides a molecular fingerprint that is valuable for confirming the identity of the synthesized compound.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) (e.g., LC-ESI-MS/MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like imidazole derivatives, allowing them to be analyzed in the gas phase with minimal fragmentation. The imidazole moiety itself can facilitate ionization, leading to strong signals in the mass spectrum. nih.gov
Tandem Mass Spectrometry (MS/MS): In tandem MS (or MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (166.59 g/mol ). sigmaaldrich.com Fragmentation would likely involve the loss of SO₂ or Cl.
LC-ESI-MS/MS: The coupling of liquid chromatography with ESI-MS/MS is a powerful method for separating complex mixtures and identifying individual components. This is particularly useful in metabolite identification studies where derivatives of imidazole sulfonyl chlorides are used. nih.gov For instance, 1-methylimidazole-2-sulfonyl chloride has been used as a derivatizing agent to improve the sensitivity of estrogen analysis by LC/MS, demonstrating the utility of this class of compounds in enhancing detection. nih.gov
Chromatographic Techniques for Separation and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a reactive compound like this compound, chromatographic methods are essential for assessing purity, monitoring reactions, and isolating products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. Due to the reactive nature of the sulfonyl chloride group, which can hydrolyze in the presence of water, specific HPLC methods are required. americanpharmaceuticalreview.com
Normal-Phase HPLC: This technique, using non-polar mobile phases like hexanes and polar stationary phases, can be suitable for analyzing sulfonyl chlorides directly, as it avoids the aqueous conditions that cause degradation. americanpharmaceuticalreview.com
Reverse-Phase HPLC (RP-HPLC): While challenging, RP-HPLC can be used. Often, this involves derivatization of the sulfonyl chloride into a more stable derivative (e.g., a sulfonamide or ester) prior to analysis. americanpharmaceuticalreview.com For analyzing imidazole-containing compounds, C8 or C18 columns are commonly used with mobile phases consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. nih.gov
Table 2: Exemplar HPLC Conditions for Analysis of Imidazole Derivatives nih.gov
| Parameter | Condition |
|---|---|
| Column | Thermo Scientific® BDS Hypersil C₈ (5 µm, 250 × 4.6 mm) |
| Mobile Phase | Methanol : 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 300 nm |
| Temperature | Room Temperature |
This table presents a validated method for related imidazole anti-infective drugs, illustrating a typical setup.
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS)
Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the column stationary phase (~2 µm) compared to HPLC, allowing for higher resolution, faster analysis times, and increased sensitivity. When coupled with ESI-MS, UPLC-ESI-MS becomes an exceptionally powerful tool for analyzing complex samples.
This technique is particularly valuable for studying the application of imidazole sulfonyl chloride derivatives. For example, in the sensitive detection of estrogen metabolites, derivatization with 1-methylimidazole-2-sulfonyl chloride significantly enhances the ionization efficiency in positive ESI mode. nih.gov The UPLC system provides excellent separation of the derivatized analytes before they enter the mass spectrometer for detection and quantification. nih.gov
Table 3: UPLC-ESI-MS Parameters for Analysis of Imidazole Sulfonyl Derivatives nih.gov
| Parameter | Setting |
|---|---|
| UPLC System | Gradient elution with a reverse-phase column |
| Mobile Phase | Water/Acetonitrile gradient |
| Flow Rate | 500 µL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Spray Voltage | 4.5 kV |
| Capillary Temp. | 350 °C |
| Scan Range | 150–1000 m/z |
This table is based on a method using a derivative, 1-methylimidazole-2-sulfonyl chloride, for enhanced MS detection.
Application of Derivatization Reagents for Enhanced Detection in Complex Matrices
In analytical chemistry, derivatization is a key strategy to modify an analyte to enhance its detectability for a specific analytical method. greyhoundchrom.com this compound, like other sulfonyl chlorides, serves as a derivatization reagent, particularly for improving detection in liquid chromatography-mass spectrometry (LC-MS). researchgate.netddtjournal.com
The primary application involves reacting the sulfonyl chloride group with functional groups such as phenolic hydroxyls (-OH) and primary or secondary amines (-NH) present in target analytes. byjus.com This reaction forms stable sulfonamide or sulfonate ester derivatives. The key benefits of this derivatization are:
Enhanced Ionization Efficiency: Many low-molecular-weight compounds, such as steroidal estrogens or phenolic pollutants, exhibit poor ionization in common LC-MS sources like electrospray ionization (ESI). ddtjournal.com By attaching the imidazole-4-sulfonyl moiety, which has a readily ionizable imidazole ring, the ionization efficiency of the analyte is significantly improved. nih.gov
Improved Chromatographic Behavior: Derivatization can alter the polarity of an analyte, leading to better retention and peak shape in reversed-phase liquid chromatography. For instance, the derivatization of 4(5)-methylimidazole with dansyl chloride, a related sulfonyl chloride, significantly extended its column retention time, aiding in its separation from matrix interferences. nih.gov
Facilitated Tandem MS (MS/MS) Analysis: The derivatives are designed to produce specific, predictable fragmentation patterns upon collision-induced dissociation (CID). ddtjournal.com This allows for the development of highly selective and sensitive quantitative methods using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion is fragmented to a characteristic product ion. ddtjournal.comnih.gov This is crucial for accurate quantification in complex matrices like urine, plasma, or environmental water samples, where background noise is high. nih.gov
Optimization of Derivatization Conditions
To ensure the derivatization reaction is efficient, reproducible, and complete, the reaction conditions must be carefully optimized. The goal is to maximize the yield of the desired derivative while minimizing degradation and the formation of by-products. Key parameters that require optimization include reaction temperature, reaction time, pH, and reagent concentration.
Reaction Temperature: The temperature influences the rate of the derivatization reaction. For sulfonyl chlorides, reactions are often performed at elevated temperatures to ensure completion. For example, derivatization of phenols with dansyl chloride is typically carried out at 60°C, while reactions with MDMAES-imidazole occur at 70°C. ddtjournal.com However, excessively high temperatures can lead to the degradation of the analyte or the reagent. Optimization studies systematically evaluate a range of temperatures (e.g., 30°C, 45°C, 60°C, 75°C) to find the optimal balance between reaction speed and derivative stability. nih.govresearchgate.netmdpi.com
Reaction Time: The duration of the reaction is optimized in conjunction with the temperature. The objective is to find the minimum time required for the reaction to proceed to completion (>90%). nih.gov Typical derivatization times can range from a few minutes to an hour. nih.govresearchgate.netmdpi.com For example, the derivatization of 4(5)-methylimidazole with dansyl chloride was optimized to just 10 minutes. nih.gov
pH and Solvent: The reaction is typically performed in a basic solution (e.g., using sodium bicarbonate or a buffer) because the deprotonated form of the phenol (B47542) or amine is more nucleophilic. The basic conditions also neutralize the HCl produced during the reaction. The choice of solvent is also critical to ensure all reactants are soluble. Acetonitrile and acetone (B3395972) are common choices.
Reagent Concentration: The concentration of this compound and the catalyst (if any) must be optimized. A sufficient excess of the derivatizing reagent is used to drive the reaction to completion, but a very large excess can interfere with subsequent analysis.
The table below illustrates a typical approach to optimizing derivatization conditions, showing the parameters that are systematically varied and the response that is measured.
| Parameter | Range Explored | Optimal Condition | Monitored Response |
| Temperature | 30 - 80 °C | 60 °C | Peak area of the derivative |
| Time | 5 - 60 min | 15 min | Reaction completion (%) |
| pH | 8.0 - 11.0 | 9.5 | Derivative yield |
| Reagent Molar Excess | 5x - 50x | 20x | Signal-to-noise ratio |
| Interactive Table: Click on the headers to sort the data. |
Comparative Analysis with Other Sulfonyl Chlorides
This compound belongs to a class of sulfonyl chloride reagents used for derivatization. Its performance is often compared against other established reagents like Dansyl Chloride, Pyridine-3-sulfonyl chloride, and 1,2-dimethylimidazole-4-sulfonyl chloride to select the best option for a specific analytical challenge. researchgate.net
Dansyl Chloride (Dns-Cl): This is one of the most widely used derivatization reagents for phenols and amines. ddtjournal.com It imparts excellent fluorescence and enhances ESI-MS sensitivity. nih.gov However, a key advantage of imidazole-based sulfonyl chlorides lies in the higher basicity of the imidazole ring compared to the dimethylamino group of dansyl chloride. nih.gov The pKa of the protonated 1,2-dimethylimidazole (B154445) moiety is approximately 8.0, which is significantly higher than the pKa of the protonated dimethylamino group of the dansyl moiety (pKa ≈ 3.3). nih.gov This higher pKa means the imidazole-containing derivative is more readily protonated, leading to a stronger signal in positive-ion ESI-MS.
Pyridine-3-sulfonyl chloride: This reagent is also effective for derivatizing phenols and has been used for the analysis of estrogens. researchgate.net Like the imidazole-based reagents, it introduces a basic nitrogen heterocycle that can be readily protonated for enhanced ESI-MS detection.
1,2-dimethylimidazole-4-sulfonyl chloride (DMISC): This reagent is a close structural analog of this compound. sigmaaldrich.com Research has shown that DMISC is a highly effective derivatization reagent for phenolic compounds, offering significant improvements in sensitivity for LC-ESI-MS/MS analysis. nih.gov Compared to dansyl chloride, DMISC provides the advantage of the higher pKa, resulting in superior ionization efficiency. nih.gov this compound is expected to share these advantages, with its reactivity potentially modulated by the presence of the N-H proton, which is absent in DMISC.
The following table provides a comparative overview of these derivatization reagents.
| Reagent | Key Structural Feature | pKa of Conjugate Acid | Primary Advantage |
| This compound | Imidazole ring | ~7-8 (estimated) | High proton affinity for ESI-MS(+) |
| Dansyl Chloride | Dimethylaminonaphthalene | ~3.3 nih.gov | Fluorescence and MS sensitivity ddtjournal.comnih.gov |
| Pyridine-3-sulfonyl chloride | Pyridine (B92270) ring | ~5.2 | Good proton affinity for ESI-MS(+) researchgate.net |
| 1,2-Dimethylimidazole-4-sulfonyl chloride | N-methylated imidazole ring | ~8.0 nih.gov | Excellent proton affinity for ESI-MS(+) nih.gov |
| Interactive Table: Click on the headers to sort the data. |
Crystallographic Analysis of this compound Derivatives (e.g., SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional atomic structure of a crystalline solid. When a derivative of this compound is successfully crystallized, SC-XRD analysis provides unambiguous proof of its structure and detailed conformational information.
The process involves irradiating a single crystal of the derivative with an X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, from which the positions of the individual atoms can be determined.
The insights gained from SC-XRD analysis of these derivatives are multifaceted:
Unambiguous Structure Confirmation: It confirms that the derivatization reaction occurred at the expected site on the analyte molecule.
Conformational Details: The analysis reveals precise bond lengths, bond angles, and torsion angles within the molecule. For example, in the crystal structure of a related histamine (B1213489) derivative, the torsion angle of the C(imidazole)—C—C—N+ group was determined to be 176.22(10)°. researchgate.net This level of detail is crucial for understanding the molecule's shape and flexibility.
Intermolecular Interactions: SC-XRD elucidates the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that dictate how the molecules pack together in the crystal lattice. researchgate.netnih.gov For instance, analysis can reveal how the imidazole ring of one molecule interacts with the aromatic rings or functional groups of neighboring molecules. nih.gov This information can be valuable for understanding receptor-ligand interactions or for designing materials with specific properties.
While direct crystallographic data for derivatives of this compound specifically is not widely published, the principles are well-established from studies of other imidazole-containing compounds and sulfonamides. researchgate.netnih.gov Such analysis provides the ultimate structural characterization, complementing the data obtained from mass spectrometry and NMR spectroscopy.
Vii. Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules like 1H-imidazole-4-sulfonyl chloride.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of organic molecules. For a molecule like this compound, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized geometry, electronic properties, and vibrational frequencies. researchgate.netnih.gov
DFT studies on related imidazole (B134444) derivatives and arylsulfonyl chlorides reveal key structural features. The imidazole ring is expected to be planar, and the geometry around the sulfur atom in the sulfonyl chloride group is predicted to be tetrahedral. wikipedia.org Key structural parameters that can be predicted from DFT calculations include bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
Table 1: Predicted Molecular Geometry Parameters for this compound from DFT Calculations (Representative Values)
| Parameter | Predicted Value |
| C-S Bond Length | ~1.77 Å |
| S-Cl Bond Length | ~2.07 Å |
| S=O Bond Length | ~1.43 Å |
| Imidazole Ring C-N Bond Lengths | ~1.32 - 1.38 Å |
| O-S-O Bond Angle | ~122° |
| C-S-Cl Bond Angle | ~103° |
| C-S-O Bond Angle | ~108° |
Note: These are representative values based on DFT studies of similar compounds and are subject to variation based on the specific computational method and basis set used.
Furthermore, DFT calculations can provide insights into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would likely show electronegative regions around the oxygen and nitrogen atoms, indicating their potential as hydrogen bond acceptors or sites for electrophilic attack. researchgate.net
Prediction of Molecular Reactivity and Selectivity
The reactivity and selectivity of this compound can be rationalized through computational models. The sulfonyl chloride moiety is a well-known electrophilic group, susceptible to nucleophilic attack at the sulfur atom. mdpi.com Computational studies on arylsulfonyl chlorides have shown that the reaction mechanism can be complex, often involving a trigonal bipyramidal intermediate. mdpi.com
Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is a powerful tool within DFT to predict reactivity. The energy and distribution of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the LUMO is expected to be localized on the sulfonyl chloride group, confirming its electrophilic nature. The HOMO would likely be distributed across the imidazole ring, suggesting its potential role in certain reactions. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity and stability. ekb.eg
Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. ekb.eg These parameters are valuable in predicting how the molecule will behave in different chemical environments and in designing synthetic pathways.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules, which is particularly relevant for its potential applications in medicinal chemistry. nih.gov
Conformational Analysis
Conformational analysis of this compound is crucial for understanding its three-dimensional shape and flexibility. The primary conformational freedom in this molecule arises from the rotation around the C-S bond. Computational methods can be used to scan the potential energy surface by systematically rotating this bond to identify the most stable conformers.
While alkanes have well-defined staggered and eclipsed conformations, the conformational landscape of this compound will be influenced by steric hindrance and potential weak intramolecular interactions, such as hydrogen bonding between the imidazole N-H and a sulfonyl oxygen. wikipedia.org Identifying the lowest energy conformer is essential for accurate molecular docking and for understanding its behavior in solution and in biological systems.
Ligand-Protein Interactions (for medicinal chemistry applications)
The imidazole scaffold is a common feature in many biologically active molecules and enzyme inhibitors. nih.govresearchgate.net Molecular docking simulations can be used to predict how this compound or its derivatives might bind to the active site of a target protein. These simulations place the ligand into the binding site in various orientations and conformations, and a scoring function is used to estimate the binding affinity. nih.gov
For instance, imidazole-based compounds have been studied as inhibitors of enzymes like p38 kinase and carbonic anhydrase. researchgate.net Docking studies of such compounds have revealed key interactions, such as hydrogen bonding between the imidazole nitrogen atoms and amino acid residues in the protein's active site, as well as hydrophobic interactions. nih.govresearchgate.net Molecular dynamics (MD) simulations can then be employed to study the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the binding event. mdpi.com
Prediction of Spectroscopic Signatures
Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of this compound.
DFT calculations can be used to predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.netnih.gov The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov Predicted IR spectra can help in assigning the vibrational modes observed in experimental spectra. For this compound, strong characteristic bands for the S=O stretching vibrations would be expected. acdlabs.com
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Representative Values)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (imidazole) | ~3400-3500 | Stretching |
| C-H (imidazole) | ~3100-3200 | Stretching |
| C=N (imidazole) | ~1500-1600 | Stretching |
| S=O (sulfonyl) | ~1370-1410 (asymmetric) | Stretching |
| S=O (sulfonyl) | ~1160-1200 (symmetric) | Stretching |
| S-Cl (sulfonyl) | ~600-700 | Stretching |
Note: These are representative values and can vary based on the computational method and the molecule's environment.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions are valuable for confirming the structure of the synthesized compound and for assigning the signals in the experimental spectra. The deshielding effect of the electron-withdrawing sulfonyl chloride group on the adjacent imidazole protons would be a key feature in the predicted ¹H NMR spectrum.
Exploration of Electronic and Optical Properties
Computational and theoretical chemistry offer powerful tools to predict and understand the electronic and optical properties of molecules like this compound. These investigations, typically employing methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide insights into the molecular orbital landscape, electronic transitions, and potential spectroscopic behavior of the compound. While specific experimental and extensive computational studies on the electronic and optical properties of this compound are not widely available in the public domain, we can infer its likely characteristics based on established theoretical frameworks and computational studies of analogous imidazole and sulfonyl chloride-containing compounds.
At the heart of understanding a molecule's electronic behavior are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and the energy required for its first electronic excitation. irjweb.com A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. irjweb.com
For this compound, the imidazole ring is an electron-rich heterocyclic system, while the sulfonyl chloride group is strongly electron-withdrawing. This electronic push-pull character is expected to influence the distribution and energies of the FMOs. The HOMO is likely to be localized primarily on the imidazole ring, reflecting its higher electron density. Conversely, the LUMO is anticipated to be centered on the electron-deficient sulfonyl chloride moiety. This separation of the FMOs would suggest the potential for intramolecular charge transfer (ICT) upon electronic excitation.
To investigate the optical properties, TD-DFT calculations are commonly employed. These calculations can predict the electronic absorption spectrum of a molecule by identifying the energies of vertical electronic transitions and their corresponding oscillator strengths. For this compound, TD-DFT calculations would likely reveal transitions from the HOMO to the LUMO, as well as to other low-lying unoccupied orbitals. The calculated absorption maxima (λmax) would provide theoretical insight into the color and spectroscopic signature of the compound.
The following table presents hypothetical, yet representative, data that could be expected from a DFT and TD-DFT study of this compound, based on findings for structurally related molecules.
Table 1: Representative Theoretical Electronic and Optical Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.0 to -6.0 eV | Indicates the energy required to remove an electron; related to the ionization potential. |
| LUMO Energy | -2.5 to -1.5 eV | Indicates the energy released when an electron is added; related to the electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
| Dipole Moment | 3.0 to 5.0 D | A significant dipole moment is expected due to the electronegative sulfonyl chloride group. |
| Major Electronic Transition (λmax) | 250 to 290 nm | Corresponds to the absorption of UV light, likely a π → π* or n → π* transition. |
| Oscillator Strength (f) | > 0.1 | A higher value indicates a more intense absorption band. |
It is important to emphasize that the values in the table above are illustrative and would require verification through specific, rigorous computational studies on this compound. Such studies would typically involve geometry optimization of the molecule's ground state, followed by frequency calculations to ensure a true energy minimum. Subsequent FMO analysis and TD-DFT calculations would then provide the detailed electronic and optical data.
Viii. Laboratory Safety and Handling Protocols in Academic Research
Best Practices for Handling Sulfonyl Chlorides in Research Laboratories
Given their reactivity, sulfonyl chlorides must be handled with care to prevent accidental exposure and unwanted reactions. uga.eduupenn.edu Best practices in an academic research laboratory include:
Working in a Controlled Environment: All manipulations of 1H-imidazole-4-sulfonyl chloride should be conducted within a properly functioning chemical fume hood to mitigate the risk of inhaling corrosive dust or vapors. upenn.eduuci.edu The fume hood sash should be kept as low as possible to act as a physical barrier. upenn.edu
Inert Atmosphere Operations: Due to its water-reactive nature, handling this compound under an inert atmosphere, such as in a glove box or using a Schlenk line, is recommended to prevent decomposition and the release of hazardous gases. uci.edu
Exclusion of Water and Moisture: It is critical to ensure that all glassware and equipment are scrupulously dried before use. uci.edu Reactions should be protected from atmospheric moisture. Proximity to water sources like sinks and safety showers should be managed to prevent accidental contact. upenn.edu
Avoiding Incompatibilities: this compound should be kept away from incompatible materials such as strong bases, oxidizing agents, acids, and amines to prevent vigorous or explosive reactions. uga.eduwashington.edu
Minimizing Quantities: Whenever feasible, experiments should be designed to use the smallest practical amount of the sulfonyl chloride to minimize the potential impact of any incident. upenn.eduuci.edu
Clear Labeling and Signage: All containers of this compound must be clearly labeled with its identity and associated hazards. When reactions involving this compound are left unattended, a sign should be posted on the fume hood. upenn.edu
Personal Hygiene: Researchers should wash their hands thoroughly after handling the compound, even if gloves were worn. upenn.edu
Risk Assessment and Hazard Control Measures in Research Settings
A thorough risk assessment is a prerequisite for any experimental work involving this compound. chesse.org This process involves identifying potential hazards, evaluating the associated risks, and implementing control measures to minimize these risks.
A typical risk assessment for a reaction using this compound would consider the following:
Chemical Hazards: The primary hazards are its corrosivity (B1173158), causing severe skin burns and eye damage, and its reactivity with water, which can release toxic gases. fishersci.comsigmaaldrich.comsigmaaldrich.com
Procedural Hazards: The specific steps of the experiment, such as weighing, transferring, and adding the reagent to a reaction mixture, all carry risks of spills, splashes, and inhalation of dust. The potential for exothermic reactions must also be evaluated.
Human Factors: The experience level of the researcher and the potential for error should be considered.
Appropriate personal protective equipment is the final line of defense against chemical exposure and must be worn at all times when handling this compound.
| PPE Category | Specific Requirements for this compound |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a significant risk of splashes or vigorous reactions. coleparmer.comcoleparmer.com |
| Skin and Body Protection | A flame-resistant lab coat should be worn over clothing that covers the entire body, including long pants and closed-toe shoes. For procedures with a higher risk of splashes, a chemically resistant apron may be necessary. uci.edu |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to consult glove compatibility charts to ensure the chosen material offers adequate protection against sulfonyl chlorides. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound. uga.eduuci.edu |
| Respiratory Protection | While working in a fume hood should provide adequate respiratory protection, if there is a potential for exposure to exceed permissible limits, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used. coleparmer.comcoleparmer.com |
Engineered controls are the primary means of minimizing exposure to hazardous chemicals. For this compound, the following are essential:
Chemical Fume Hood: As previously mentioned, all work with this compound must be performed in a certified chemical fume hood. This is critical for containing and exhausting any dust or vapors that may be generated. upenn.edu
Glove Box: For manipulations requiring a strictly inert and dry atmosphere, a glove box is the preferred engineered control. uci.edu
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
Safety Equipment: Emergency safety showers and eyewash stations must be readily accessible and regularly tested. uci.educoleparmer.com
Emergency Procedures for Accidental Exposure or Spills in Research Laboratories
In the event of an accidental release or exposure, prompt and correct action is crucial to minimize harm.
Accidental Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. coleparmer.comuoguelph.ca
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. It is imperative to seek immediate medical attention. coleparmer.comuoguelph.ca
Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. coleparmer.com
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. coleparmer.com
Spill Response:
The response to a spill will depend on its size and location.
Minor Spills (manageable by laboratory personnel):
Alert others in the immediate area.
Wearing appropriate PPE, cover the spill with an inert absorbent material such as dry sand, vermiculite, or a commercial sorbent. coleparmer.comresearchgate.netDo NOT use water or combustible materials.
Carefully sweep the absorbed material into a sealable container for hazardous waste disposal. researchgate.net
Decontaminate the spill area with a suitable solvent (after ensuring it is safe to do so) and then wash with soap and water.
Report the incident to the laboratory supervisor.
Major Spills (requiring outside assistance):
Evacuate the laboratory immediately and alert others in the vicinity.
If safe to do so, close the fume hood sash and the laboratory door.
Contact the institution's emergency response team or local emergency services. ucsd.edu
Provide them with details of the spilled chemical, including its name and the quantity involved.
Safe Storage and Waste Disposal Protocols for this compound in Academic Research
Proper storage and disposal are critical components of the chemical's life cycle in the laboratory.
Storage:
this compound must be stored in a cool, dry, and well-ventilated area, away from incompatible materials. uga.eduupenn.eduwashington.edu
The container must be kept tightly sealed to prevent contact with moisture and air. uga.eduupenn.edu Storage under an inert atmosphere, such as nitrogen or argon, is recommended.
It should be stored in a dedicated corrosives cabinet and segregated from flammable liquids. upenn.edu
Containers should be dated upon receipt and opening to track their age and condition. upenn.edu
Waste Disposal:
Disposal of this compound and any materials contaminated with it must be handled as hazardous waste in accordance with institutional and regulatory guidelines. uga.eduvumc.org
Unused or Excess Reagent: Unused this compound should be disposed of through the institution's hazardous waste program. It should never be disposed of down the drain or in the regular trash.
Reaction Residues and Contaminated Materials: All waste from reactions, including residual sulfonyl chloride, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be collected in a designated, properly labeled hazardous waste container. uga.eduysu.edu
Quenching of Reactive Waste: Before collection, it may be necessary to quench (deactivate) any remaining reactive sulfonyl chloride in reaction mixtures. This should be done following a carefully planned and risk-assessed procedure. A common method involves the slow and cautious addition of a suitable nucleophile, such as an alcohol (e.g., isopropanol), often in an inert solvent and under cooling, to convert the sulfonyl chloride to a less reactive sulfonate ester. du.edu The resulting solution should then be neutralized before being placed in the appropriate hazardous waste container. Water should be avoided for quenching due to the vigorous and potentially hazardous reaction. du.edu
Container Management: Waste containers must be kept closed except when adding waste, be compatible with the waste being stored, and be clearly labeled with "Hazardous Waste" and the full chemical names of the contents. vumc.orgysu.edu These containers should be stored in a designated satellite accumulation area within the laboratory. ysu.edu
By adhering to these detailed safety and handling protocols, researchers in academic institutions can effectively manage the risks associated with this compound and maintain a safe and compliant laboratory environment.
Q & A
Q. What are the optimal synthetic routes for preparing 1H-imidazole-4-sulfonyl chloride, and how do reaction conditions influence yield?
The synthesis typically involves reacting imidazole derivatives with chlorosulfonic acid under controlled conditions. For example, 1-methyl-1H-imidazole-4-sulfonyl chloride is synthesized by reacting 1-methylimidazole with chlorosulfonic acid under an inert atmosphere at low temperatures to minimize side reactions . Alternative methods, such as using sulfuryl chloride (SO₂Cl₂) with sodium azide (NaN₃) in acetonitrile, have been employed for related sulfonyl azides, suggesting adaptability for sulfonyl chloride synthesis . Key parameters include temperature control (0–5°C), stoichiometric ratios, and inert gas purging to prevent hydrolysis. Post-synthesis purification via solvent washing (e.g., ethyl acetate) and recrystallization is critical for isolating high-purity products .
Q. How can spectroscopic techniques (e.g., NMR, IR) characterize this compound and verify its structural integrity?
- ¹H NMR : Peaks at δ 9.36 (imidazole C-H), 7.92 (sulfonyl-linked protons), and 7.52 ppm (aromatic protons) confirm the core structure .
- IR : Strong S=O stretching vibrations near 1360–1180 cm⁻¹ and S-Cl bonds at 550–600 cm⁻¹ are diagnostic .
- Mass Spectrometry : Molecular ion peaks at m/z 166.59 (C₃H₃ClN₂O₂S) validate the molecular weight . Cross-checking with computational databases (e.g., PubChem) ensures consistency .
Q. What are the common hydrolysis pathways of this compound, and how can they be mitigated during storage?
Hydrolysis in aqueous environments yields 1H-imidazole and sulfuric acid. To prevent degradation:
- Store under anhydrous conditions (e.g., desiccated, argon atmosphere).
- Avoid prolonged exposure to humid environments during synthesis .
- Use aprotic solvents (e.g., acetonitrile, DMF) for reactions .
Advanced Research Questions
Q. How does the position of the sulfonyl chloride group on the imidazole ring affect reactivity in nucleophilic substitution reactions?
Compared to 1H-imidazole-2-sulfonyl chloride, the 4-sulfonyl isomer exhibits reduced steric hindrance, enhancing reactivity with bulky nucleophiles (e.g., amines, alcohols). For example, reactions with aniline derivatives proceed at 25°C in dichloromethane with >80% yield, whereas the 2-sulfonyl isomer requires elevated temperatures (50°C) . Computational modeling (DFT) can predict electronic effects, such as the electron-withdrawing sulfonyl group stabilizing transition states in SN² mechanisms .
Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives synthesized from this compound?
Discrepancies in unit cell parameters or bond lengths may arise from:
- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, which robustly handles twinning via HKLF5 format .
- Disorder : Apply PART and SIMU instructions in SHELXL to model disordered sulfonyl groups .
- Validate against high-resolution data (≤1.0 Å) and cross-correlate with spectroscopic results .
Q. How can this compound be utilized in the experimental phasing of macromolecular structures?
As a heavy-atom derivative, the chlorine atom provides anomalous scattering for single-wavelength anomalous dispersion (SAD) phasing. Protocols include:
- Soaking protein crystals in 1–5 mM solutions of the compound.
- Collecting data at wavelengths near the Cl K-edge (4.4 Å) for optimal signal .
- Using SHELXC/D/E pipelines for automated phasing and density modification .
Q. What computational methods predict the regioselectivity of this compound in multi-component reactions?
- Retrosynthetic Analysis : Tools like Pistachio and Reaxys identify feasible routes by comparing activation energies of intermediates .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to prioritize pathways with >90% regioselectivity for the 4-position .
- MD Simulations : Simulate transition states to assess steric and electronic factors favoring sulfonation at the 4-position .
Methodological Considerations
Q. How to optimize reaction scalability while maintaining yield in multi-gram syntheses?
- Flow Chemistry : Continuous flow reactors minimize exothermic risks during chlorosulfonation .
- In-line Purification : Couple synthesis with liquid-liquid extraction or flash chromatography .
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, stoichiometry, and solvent ratios .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Comparative Analysis
Q. How do the properties of this compound compare to its methylated analog (1-methyl-1H-imidazole-4-sulfonyl chloride)?
- Reactivity : The methyl group at N1 increases steric hindrance, reducing nucleophilic substitution rates by ~30% compared to the non-methylated compound .
- Solubility : Methylation improves solubility in polar aprotic solvents (e.g., DMSO) due to reduced crystallinity .
- Applications : The methylated derivative is preferred in peptide sulfonylation due to reduced hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
